
(1R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of brominated amines It is a chiral molecule with a specific configuration at the first carbon atom, denoted by the (1R) prefix
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine. One common method is the use of bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the second carbon position.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors or catalytic bromination processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and by-products.
化学反应分析
Types of Reactions
(1R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1,2,3,4-tetrahydronaphthalen-1-amine.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of 1,2,3,4-tetrahydronaphthalen-1-ol or 1,2,3,4-tetrahydronaphthalen-1-thiol.
Oxidation: Formation of 1,2,3,4-tetrahydronaphthalen-1-imine or 1,2,3,4-tetrahydronaphthalen-1-nitrile.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-1-amine.
科学研究应用
Chemistry
In chemistry, (1R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex molecules. Its bromine atom serves as a versatile functional group for further chemical modifications.
Biology
In biological research, this compound can be used as a probe to study the interactions of brominated amines with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties, including its ability to interact with specific receptors or enzymes.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
作用机制
The mechanism of action of (1R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (1R)-2-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine
- (1R)-2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- (1R)-2-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine
Uniqueness
Compared to its halogenated analogs, (1R)-2-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine exhibits unique reactivity due to the size and electronegativity of the bromine atom. This can influence its chemical behavior and interactions with biological targets, making it a valuable compound for specific applications.
属性
分子式 |
C10H12BrN |
|---|---|
分子量 |
226.11 g/mol |
IUPAC 名称 |
(1R)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H12BrN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10H,5-6,12H2/t9?,10-/m1/s1 |
InChI 键 |
ZTEYLBZNKQGUFR-QVDQXJPCSA-N |
手性 SMILES |
C1CC2=CC=CC=C2[C@H](C1Br)N |
规范 SMILES |
C1CC2=CC=CC=C2C(C1Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


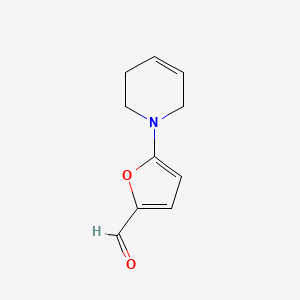
![tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13195502.png)
![(([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene](/img/structure/B13195508.png)
![Spiro[3.4]octane-5-sulfonyl chloride](/img/structure/B13195515.png)

![tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate](/img/structure/B13195528.png)

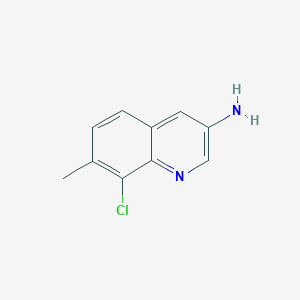
![2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane](/img/structure/B13195545.png)
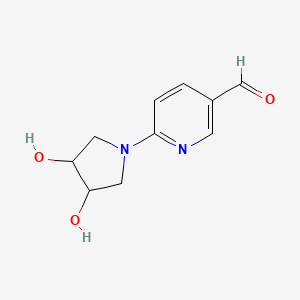
![2-[(Boc)(ethyl)amino]butyric Acid](/img/structure/B13195553.png)
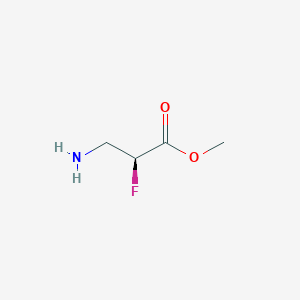
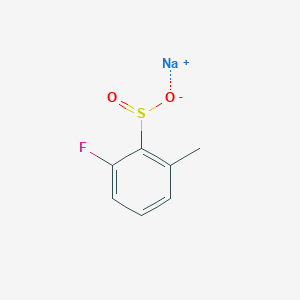
![{1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol](/img/structure/B13195580.png)
